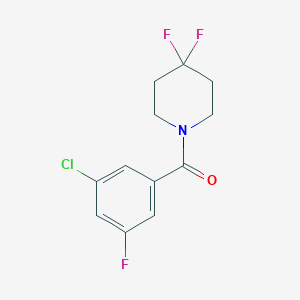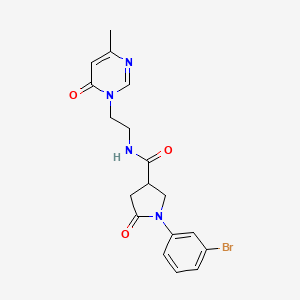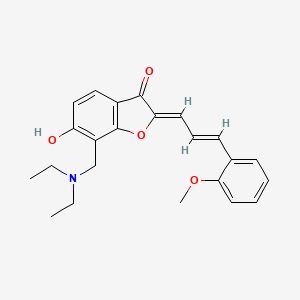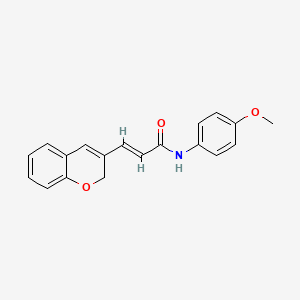
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone is a chemical compound used in scientific research for its potential therapeutic applications. The compound is also known as BMS-986169 and belongs to the class of piperidinyl ketones.
作用機序
The mechanism of action of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone is not fully understood. However, studies have shown that the compound acts as a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a critical role in the regulation of gene expression and is involved in the development of various diseases. By inhibiting BRD4, (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has the potential to modulate gene expression and disrupt disease pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone have been studied in preclinical models. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, the compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
実験室実験の利点と制限
The advantages of using (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone in lab experiments include its potency as a BRD4 inhibitor and its favorable safety profile. The compound can be used in a variety of assays to study gene expression and disease pathways. However, the limitations of using the compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
将来の方向性
For the research on (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone include further studies to understand its mechanism of action and identify its potential therapeutic targets. The compound can be used in combination with other drugs to enhance its efficacy and reduce potential side effects. In addition, studies can be conducted to optimize the synthesis method for large-scale production of the compound for clinical trials. Further research is needed to fully understand the potential of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of (3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone involves the reaction of 3-chloro-5-fluorobenzoyl chloride with 4,4-difluoropiperidine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
科学的研究の応用
(3-Chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. The compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The scientific research application of the compound is focused on understanding its mechanism of action and identifying its potential targets for therapeutic intervention.
特性
IUPAC Name |
(3-chloro-5-fluorophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c13-9-5-8(6-10(14)7-9)11(18)17-3-1-12(15,16)2-4-17/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNNMBTMRJKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2619561.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2619563.png)

![2-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2619566.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2619567.png)


![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2619571.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-5-carboxamide](/img/structure/B2619573.png)
![Tert-butyl 3,4-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2619574.png)

![N-butyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2619578.png)
